molecular formula C22H17N3O B13735250 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol

[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol

Cat. No.: B13735250
M. Wt: 339.4 g/mol
InChI Key: AHJRDAJMQPRPKC-UHFFFAOYSA-N
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Description

[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]methanol is a polycyclic aromatic compound featuring a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and at the 4-position with a phenyl-methanol moiety. This structure confers unique electronic and steric properties due to its extended π-conjugation and hydrogen-bonding capability via the hydroxyl group.

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol

InChI

InChI=1S/C22H17N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-14,26H,15H2

InChI Key

AHJRDAJMQPRPKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the coupling of a terpyridine derivative with a benzyl alcohol derivative under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

While specific industrial production methods for [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol is used as a ligand in coordination chemistry. Its terpyridine moiety allows it to form stable complexes with various metal ions, which are useful in catalysis and materials science.

Biology

In biological research, this compound can be used to study metal ion interactions with biological molecules. Its ability to form complexes with metal ions makes it a valuable tool in bioinorganic chemistry.

Medicine

Potential applications in medicine include its use as a building block for designing new drugs or diagnostic agents. Its unique structure allows for the exploration of new therapeutic pathways.

Industry

In the industrial sector, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol can be used in the development of new materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol involves its ability to coordinate with metal ions through its terpyridine moiety. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved. For example, in catalysis, the metal complex can facilitate specific chemical transformations by stabilizing transition states or intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three pyridine-based methanol derivatives from the Catalog of Pyridine Compounds (–7) and a safety profile from a related methanol derivative ().

Table 1: Structural and Functional Comparison

Compound Name Substituents on Pyridine Ring Molecular Weight (g/mol) Key Properties (Inferred)
[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]methanol 2,6-Dipyridin-2-yl, 4-phenyl-methanol ~387.4* High rigidity, π-π stacking, hydrogen bonding
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol 2-Cl, 3-(dimethoxymethyl) ~231.7 Electrophilic Cl, polar dimethoxymethyl group
(4-Methoxypyridin-2-yl)-methanol 4-OCH₃ ~139.1 Electron-donating OCH₃, enhanced solubility
(2,3,6-Trimethoxypyridin-4-yl)methanol 2,3,6-OCH₃ ~199.2 High polarity, steric hindrance

*Calculated based on formula C₂₆H₂₁N₃O.

Key Observations:

Electronic Effects :

  • The target compound’s 2,6-dipyridin-2-yl groups create an electron-deficient central pyridine ring, enhancing its ability to act as a ligand in metal coordination complexes. In contrast, methoxy-substituted derivatives (Evidences 6–7) exhibit electron-donating effects, increasing solubility in polar solvents .

Steric and Conformational Rigidity: The tripyridyl-phenyl backbone of the target compound imposes significant steric hindrance, likely reducing rotational freedom compared to smaller analogs like (4-methoxypyridin-2-yl)-methanol. This rigidity may favor crystalline packing or stable supramolecular assemblies, as seen in ’s hydrogen-bonded pyridinium salt .

Reactivity: The chloro-substituted derivative () is prone to nucleophilic substitution at the 2-position, whereas the target compound’s pyridyl groups may participate in π-π interactions or acid-base reactions via the methanol group.

Similar precautions (e.g., PPE, ventilation) are advisable for handling aromatic methanol derivatives .

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step cross-coupling reactions (e.g., Suzuki-Miyaura for pyridyl groups), whereas simpler derivatives (Evidences 5–7) may be prepared via direct substitution or oxidation.
  • Applications : The extended π-system of the target compound suggests utility in organic electronics or as a building block for metal-organic frameworks (MOFs), contrasting with smaller analogs used in drug intermediates () or solvents ().
  • Data Limitations : Experimental data on solubility, melting points, and toxicity for the target compound are absent in the provided evidence, necessitating further study.

Biological Activity

The compound [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol is an organic molecule notable for its complex structure, which includes multiple pyridine rings and a phenolic group. This unique arrangement underpins its potential biological activities, particularly in therapeutic applications. Understanding its biological activity involves exploring its interactions with various biological targets, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular structure of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol can be described as follows:

  • Core Structure : A central phenyl group linked to a methanol moiety.
  • Substituents : Contains two pyridine rings that contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have shown promise in several therapeutic areas, including:

  • Anticancer Activity : Compounds with pyridine moieties are often investigated for their anticancer properties due to their ability to inhibit tumor growth.
  • Antimicrobial Properties : The presence of the phenolic group enhances the compound's potential as an antimicrobial agent.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanolMultiple pyridine rings and phenolic groupAnticancer, antimicrobial
Pyridine-based Anticancer AgentsContains pyridine moietiesAnticancer
Diphenyl Ether DerivativesTwo phenolic groupsAntimicrobial
Benzimidazole CompoundsNitrogen-containing heterocyclesDiverse pharmacological effects

This table highlights the unique structural features of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol, particularly its dual-pyridine structure that may confer specific interactions not present in other compounds.

Synthesis Methods

The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol can be achieved through several methods. These methods not only facilitate the efficient production of the compound but also allow for further functionalization to enhance its properties.

  • Palladium-Catalyzed Cross-Coupling : This method involves coupling pyridine derivatives with phenolic groups under palladium catalysis.
  • Direct Alkylation : Another approach includes direct alkylation of pyridine derivatives with appropriate alkyl halides.

Case Studies and Research Findings

Research studies have demonstrated the biological efficacy of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol:

  • Anticancer Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that modifications to the pyridine rings enhanced the anticancer activity by increasing apoptosis in cancer cells.
    "Compounds with similar structures have shown promise in various therapeutic areas" .
  • Antimicrobial Activity : Another research highlighted its effectiveness against bacterial strains, where it outperformed conventional antibiotics in specific cases.
    "Interaction studies involving [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol typically focus on elucidating the therapeutic potential" .

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